molecular formula C39H59N9O11 B3342277 HCV Core Protein (19-25) CAS No. 153299-82-2

HCV Core Protein (19-25)

Cat. No.: B3342277
CAS No.: 153299-82-2
M. Wt: 829.9 g/mol
InChI Key: MFFBHXGACRCPGU-HDTZAMLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepatitis C virus core protein (19-25) is a peptide fragment derived from the core protein of the hepatitis C virus. This protein plays a crucial role in the virus’s life cycle, particularly in the assembly and release of viral particles. The core protein is a structural component of the virus, forming the viral capsid that encases the viral RNA. The peptide fragment (19-25) is a specific sequence within the core protein that has been studied for its various biological activities and interactions with host cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hepatitis C virus core protein (19-25) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of hepatitis C virus core protein (19-25) can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

Hepatitis C virus core protein (19-25) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Hepatitis C virus core protein (19-25) has several scientific research applications:

Mechanism of Action

The mechanism of action of hepatitis C virus core protein (19-25) involves its interaction with host cellular components. The peptide can bind to various host proteins, influencing processes such as viral assembly, immune evasion, and cell signaling. Key molecular targets include diacylglycerol acyltransferase-1 (DGAT-1), Rab18, and nuclear pore complex protein 98 (Nup98). These interactions facilitate the formation of viral particles and contribute to the virus’s ability to persist in the host .

Comparison with Similar Compounds

Similar Compounds

    Hepatitis C virus core protein (1-20): Another peptide fragment from the core protein with different biological activities.

    Hepatitis C virus core protein (26-45): A peptide fragment that overlaps with the (19-25) sequence but includes additional residues.

Uniqueness

Hepatitis C virus core protein (19-25) is unique due to its specific sequence and the distinct biological activities it exhibits. This peptide has been shown to play a critical role in viral assembly and interaction with host cellular components, making it a valuable target for research and therapeutic development .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59)/t24-,25-,26-,27-,28-,29-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFBHXGACRCPGU-HDTZAMLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N9O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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